molecular formula C7H16ClNO6 B1666527 Acetylcholine perchlorate CAS No. 927-86-6

Acetylcholine perchlorate

Cat. No.: B1666527
CAS No.: 927-86-6
M. Wt: 245.66 g/mol
InChI Key: InChI=1S/C7H16NO2.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
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Description

Acetylcholine perchlorate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions .


Synthesis Analysis

The synthesis of this compound has been studied using various methods. The crystal structure of this compound has been determined from three-dimensional X-ray diffractometer data . Spectroscopic techniques have been applied to detect and determine Acetylcholine due to low limits of detection and quantification .


Molecular Structure Analysis

The molecular geometry of this compound differs from that observed for Acetylcholine bromide but is structurally similar to that observed for Acetylcholine chloride . The molecular weight of this compound is 245.66 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is used in the treatment of chronic obstructive pulmonary disease and asthma . It also plays a role in governing mechanisms of active maintenance in working memory tasks and in regulating network dynamics important for effective processing of stimuli in attention and episodic memory tasks .

Scientific Research Applications

Radiation Damage and Superconductivity

Acetylcholine perchlorate has been studied for its behavior under radiation and its potential in superconductivity. Sekkina and El-Enein (1983) conducted comprehensive studies on the spectral and electrical properties of this compound as a function of temperature and γ-absorbed dose. Their findings suggested a simple band model and confirmed the hopping conduction mechanism, indicating potential applications in radiation absorption and energy-related fields (Sekkina & El-Enein, 1983).

Crystal Structure Analysis

The crystal structure of this compound has been a subject of interest, providing insights into its molecular geometry. Mahajan and Sass (1974) determined its structure using X-ray diffractometer data, finding it structurally similar to acetylcholine chloride, which can be crucial for understanding its chemical behavior and designing applications based on its molecular structure (Mahajan & Sass, 1974).

Synthetic Procedures and Labeling

Research has also been conducted on developing synthetic procedures for deuterium-labeled acetylcholine perchlorates. Hogg and Schowen (1974) reported on the preparation of selectively deuterated acetylcholine perchlorates. Such advancements are vital for research in fields like pharmaceutical sciences, where isotopic labeling can help track the movement and interaction of molecules (Hogg & Schowen, 1974).

Neurotransmitter Identification

In the study of neurotransmitters, the identification of acetylcholine in organisms like the housefly has been facilitated by isolating it as a perchlorate. Chefurka and Smallman (1956) demonstrated the occurrence of acetylcholine in the heads of houseflies, isolating it as a perchlorate, thereby contributing to our understanding of neurotransmitter roles in various species (Chefurka & Smallman, 1956).

Mechanism of Action

Safety and Hazards

Acetylcholine perchlorate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Future Directions

Acetylcholine perchlorate plays an important role in cognitive function, as shown by pharmacological manipulations that impact working memory, attention, episodic memory, and spatial memory function . Future research directions are likely to focus on further understanding the role of this compound in these cognitive functions and its potential applications in the treatment of diseases such as dementia and Alzheimer’s .

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIQLFRCVFUYEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5061299
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

927-86-6
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcholine perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-acetoxyethyl)trimethylammonium perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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